Azetirelin

概要

説明

アゼチレリンは、YM 14673としても知られており、新規のサイロトロピン放出ホルモン(TRH)アナログです。TRHと比較して、より強力で、作用時間が長いです。アゼチレリンは、アルツハイマー病やその他の神経疾患の治療における可能性について、主に調査されています。 認知機能に不可欠な中枢コリン作動性神経伝達を強化します .

準備方法

合成経路と反応条件

アゼチレリンは、(S)-(-)-4-オキソ-2-アゼチジンカルボン酸と(2S)-1-[(2S)-2-アミノ-3-(3H-イミダゾール-4-イル)プロパノイル]ピロリジン-2-カルボキサミドから合成することができます。合成は、複数の段階で実施されます。

段階 1: (S)-4-オキソ-アゼチジン-2-カルボン酸は、1,4-ジオキサンとN,N-ジメチルホルムアミド中で、2,3,4,5,6-ペンタフルオロフェノールとジシクロヘキシルカルボジイミドと反応させ、0°Cで3.5時間反応させます。

段階 2: 段階 1 の生成物は、1,4-ジオキサンとN,N-ジメチルホルムアミド中で、L-ヒスチジニル-L-プロリナミドと反応させ、0°Cで2時間反応させます.

工業生産方法

アゼチレリンの工業生産方法は、公的ドメインでは十分に文書化されていません。上記の合成経路は、安全と効率を確保するために適切な修正を加えることで、工業生産に規模拡大することができます。

化学反応の分析

アゼチレリンは、以下を含むさまざまな化学反応を起こします。

酸化: アゼチレリンは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。

置換: アゼチレリンは、特に官能基を含む置換反応を起こす可能性があります。

これらの反応で一般的に使用される試薬と条件には、ジシクロヘキシルカルボジイミド、2,3,4,5,6-ペンタフルオロフェノール、およびN,N-ジメチルホルムアミドなどがあります .

科学研究への応用

アゼチレリンは、科学研究でいくつかの応用があります。

化学: アゼチレリンは、TRHアナログの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: TRHアナログの中枢コリン作動性神経伝達強化における役割を調査するために使用されます。

医学: アゼチレリンは、アルツハイマー病やその他の神経疾患の治療における可能性について研究されています。

産業: 工業的な用途は限定的ですが、アゼチレリンの合成と反応性の研究は、改善された特性を持つ新しいTRHアナログの開発に貢献しています.

科学的研究の応用

Pharmacokinetics and Bioavailability

Oral Bioavailability Challenges

Azetirelin exhibits poor oral bioavailability due to low intestinal permeability and degradation by gut bacteria. Studies indicate that this compound's absorption from the gastrointestinal tract is significantly hindered by its hydrophilic nature, which limits membrane transport . Additionally, its degradation in the presence of anaerobic bacteria in the distal intestine further complicates its oral administration .

Formulation Enhancements

Research has focused on improving the colonic absorption of this compound. A study demonstrated that coadministration with n-lauryl-β-D-maltopyranoside significantly increased the area under the curve (AUC) for this compound by 8.7 times compared to controls . The development of enteric-coated formulations incorporating this surfactant and citric acid has shown promising results, with bioavailability reaching 43.5% in canine models .

Clinical Applications

Cancer-Related Fatigue

this compound has been investigated for its potential to alleviate cancer-related fatigue. Clinical trials have shown that intravenous administration of TRH (which includes this compound) significantly improves fatigue scores compared to placebo, indicating its efficacy in enhancing quality of life for cancer patients . The mechanism appears to involve modulation of the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by changes in serum cortisol levels during treatment .

Neurological Disorders

The compound's neuroprotective properties have also been explored. This compound's ability to influence neurotransmitter release and neurotrophic factor expression positions it as a candidate for treating various neurological disorders, including Alzheimer's disease and depression. However, more extensive clinical trials are necessary to establish its safety and efficacy in these contexts.

Case Studies

作用機序

アゼチレリンは、サイロトロピン放出ホルモンアゴニストとして作用することにより、その効果を発揮します。認知機能に不可欠な中枢コリン作動性神経伝達を強化します。 関連する分子標的と経路には、サイロトロピン放出ホルモン受容体(TRHR)と中枢ドーパミン系が含まれます .

類似化合物との比較

アゼチレリンは、以下のような他のTRHアナログと比較されます。

- タルチレリン

- モンチレリン

- チモリベリン

- ポサチレリン

アゼチレリンは、TRHやその他のアナログと比較して、より強力で、作用時間が長い点が特徴です。 動物モデルにおける受動回避反応の改善において、TRHよりも約10倍強力です .

生物活性

Azetirelin is a synthetic analogue of thyrotropin-releasing hormone (TRH) that has garnered interest due to its potential therapeutic applications, particularly in the context of gastrointestinal absorption and metabolic stability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, absorption characteristics, and relevant case studies.

This compound functions primarily by binding to TRH receptors in the central nervous system (CNS), which stimulates the release of thyroid-stimulating hormone (TSH) and prolactin. The structural modifications in this compound compared to native TRH enhance its resistance to enzymatic degradation, thus prolonging its biological activity. Research indicates that this compound exhibits a higher affinity for TRH receptors, contributing to its efficacy in various therapeutic contexts .

Absorption Characteristics

Bioavailability Challenges

The oral bioavailability of this compound is notably low due to its susceptibility to degradation in the gastrointestinal (GI) tract. Studies have shown that this compound is stable against peptide hydrolases but undergoes significant degradation when exposed to cecal contents under anaerobic conditions . This degradation limits its effectiveness when administered orally, necessitating the development of strategies to enhance absorption.

Enhancement Strategies

Research has focused on various methods to improve the intestinal absorption of this compound:

- Use of Absorption Enhancers : The co-administration of nonionic surfactants such as n-lauryl-beta-maltopyranoside (LM) has been shown to significantly enhance the absorption profile of this compound. In rat models, the combination of LM with this compound resulted in an 8.7-fold increase in area under the curve (AUC) for drug absorption .

- Formulation Modifications : The development of enteric-coated formulations containing LM and citric acid has been explored to protect this compound from degradation in the upper GI tract. This formulation demonstrated a bioavailability improvement from 14.9% to 43.5% compared to standard capsules .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity and pharmacokinetics of this compound:

- Metabolism Studies : A study evaluated the metabolism of this compound using fecal suspensions from rats, dogs, and humans. The findings indicated that bacterial metabolism significantly influences the absorption of this compound, with pH-dependent breakdown observed in anaerobic conditions .

- In Vivo Studies : Research involving antibiotic-pretreated rats showed sustained plasma levels of this compound post-oral administration, suggesting that controlling luminal pH could mitigate degradation by intestinal bacteria .

- Pharmacokinetic Analysis : Studies utilizing intravenous and hepatoportal vein injections revealed that hepatic first-pass metabolism plays a minimal role in the drug's overall pharmacokinetics, indicating that oral administration strategies must focus on enhancing intestinal absorption rather than overcoming hepatic metabolism .

Summary Table: Key Findings on this compound

特性

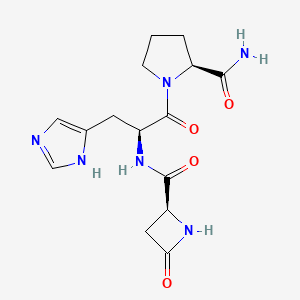

IUPAC Name |

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-oxoazetidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGUMUGCONUXFK-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241938 | |

| Record name | Azetirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95729-65-0 | |

| Record name | Azetirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095729650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZETIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J5AWG54Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。